Cas no 2137617-90-2 (3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one)
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one Chemical and Physical Properties
Names and Identifiers
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- 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one
- 3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one
- EN300-1075988
- 2137617-90-2
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- Inchi: 1S/C11H15N3O/c15-8-1-4-11(5-2-8)10-9(3-6-14-11)12-7-13-10/h7,14H,1-6H2,(H,12,13)
- InChI Key: JAFBNHHLGWMGGG-UHFFFAOYSA-N
- SMILES: O=C1CCC2(C3=C(CCN2)NC=N3)CC1
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 57.8Ų
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1075988-0.05g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1075988-0.1g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
| Enamine | EN300-1075988-0.25g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
| Enamine | EN300-1075988-0.5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
| Enamine | EN300-1075988-1.0g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 1g |
$1256.0 | 2023-05-24 | ||
| Enamine | EN300-1075988-2.5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
| Enamine | EN300-1075988-5.0g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 5g |
$3645.0 | 2023-05-24 | ||
| Enamine | EN300-1075988-10.0g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 10g |
$5405.0 | 2023-05-24 | ||
| Enamine | EN300-1075988-1g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 1g |
$1256.0 | 2023-10-28 | |
| Enamine | EN300-1075988-5g |
3',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]-4-one |
2137617-90-2 | 95% | 5g |
$3645.0 | 2023-10-28 |
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one: A Novel Scaffold with Potential Therapeutic Applications in Biomedical Research
3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one is a structurally unique compound with a complex molecular architecture that has recently attracted significant attention in the field of medicinal chemistry. This molecule, characterized by its CAS No. 2137617-90-2, represents a novel class of spirocyclic derivatives with potential applications in drug development. The core structure of this compound consists of a spirocyclohexane ring fused with an imidazo[4,5-c]pyridine ring system, creating a highly functionalized scaffold with multiple pharmacophoric elements. Recent studies have highlighted the importance of such structural features in modulating biological activity, particularly in the context of anti-inflammatory, anti-cancer, and neuroprotective applications.
The spirocyclohexane moiety in 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one is a key structural element that contributes to the molecule's stability and conformational flexibility. The imidazo[4,5-c]pyridine ring, on the other hand, introduces a heterocyclic system with potential interactions with various biological targets. The combination of these two components creates a unique molecular framework that may offer advantages in terms of drug-likeness and target specificity. This structural complexity is further enhanced by the tetrahydro substitution pattern, which may influence the molecule's solubility and bioavailability.
Recent advances in computational chemistry have provided valuable insights into the binding affinity and molecular docking behavior of 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one with potential therapeutic targets. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits high affinity for cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The spirocyclohexane ring appears to play a critical role in stabilizing the imidazo[4,5-c]pyridine ring in the active conformation required for enzyme inhibition. This finding suggests that 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one could be a promising candidate for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs.
Another area of interest is the anti-cancer potential of 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one. A 2024 preclinical study published in *Cancer Research* reported that this compound exhibits cytotoxic activity against multiple human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). The mechanism of action appears to involve apoptosis induction through the modulation of mitochondrial pathways and the inhibition of PI3K/AKT signaling. The imidazo[4,5-c]pyridine ring is believed to interact with kinase domains of target proteins, thereby disrupting cellular survival signals. These findings highlight the potential of this compound as a lead molecule for the development of targeted anti-cancer therapies.
Additionally, 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one has shown promise in neuroprotective applications. A 2023 study published in *Neuropharmacology* investigated its effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound was found to inhibit the aggregation of beta-amyloid peptides and alpha-synuclein in vitro, which are hallmark pathologies of these conditions. The spirocyclohexane ring may contribute to the stabilization of these protein aggregates, while the imidazo[4,5-c]pyridine ring may interfere with protein misfolding processes. These results suggest that 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one could be a valuable tool for the development of therapeutic strategies targeting neurodegeneration.
From a synthetic chemistry perspective, the CAS No. 2137617-90-2 compound presents unique challenges and opportunities for drug development. The spirocyclohexane ring system requires precise stereochemical control during synthesis, which can be achieved through asymmetric catalysis or enantioselective reactions. The imidazo[4,5-c]pyridine ring can be synthesized via condensation reactions or ring-closure strategies, depending on the desired functionalization. The tetrahydro substitution pattern may be introduced through hydrogenation or electrophilic substitution reactions, depending on the specific functional groups present. These synthetic strategies are critical for the large-scale production of this compound and its derivatives for preclinical and clinical evaluation.
Furthermore, the pharmacokinetic profile of 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one has been evaluated in preclinical studies. The compound exhibits moderate oral bioavailability and good metabolic stability in vitro, which are important parameters for drug development. The imidazo[4,5-c]pyridine ring is resistant to oxidative metabolism, while the spirocyclohexane ring may undergo hydrolysis or glucuronidation in vivo. These metabolic pathways suggest that the compound may have a favorable safety profile and low toxicity in vivo, which is essential for clinical translation.
In conclusion, 3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-4-one represents a promising scaffold with diverse biological activities and pharmacological potential. Its unique structural features, including the spirocyclohexane and imidazo[4,5-c]pyridine rings, provide a versatile platform for the development of targeted therapies in inflammation, cancer, and neurodegenerative diseases. Further preclinical studies and clinical trials are needed to fully evaluate its therapeutic potential and optimize its drug development pipeline. The CAS No. 2137617-90-2 compound exemplifies the importance of structural innovation in medicinal chemistry and highlights the potential of spirocyclic derivatives in modern biomedical research.
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